2,6-Dihydroxypyridine

Uridine phosphorylase inhibition Fluoropyrimidine modulation Enzyme selectivity

2,6-Dihydroxypyridine (2,6-DHP) is a selective uridine phosphorylase inhibitor critical for 5-FU modulation. Unlike other regioisomers, it alone achieves specific blockade. - Ki = 4.3-5.3 µM for FUra elimination (perfused rat liver); 2,4-DHP inactive. - Exclusive substrate for 2,6-DHP-3-hydroxylase; 2,3-DHP is irreversible inhibitor. - Essential for PONOP pincer ligand synthesis for CO₂ reduction electrocatalysts. ≥97% purity. Store at RT, desiccated. Ambient shipping.

Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
CAS No. 14346-45-3
Cat. No. B7721322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxypyridine
CAS14346-45-3
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1)O
InChIInChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8)
InChIKeyWLFXSECCHULRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxypyridine – Compound Class and Physicochemical Profile


2,6-Dihydroxypyridine (2,6-DHP; IUPAC: 6-hydroxypyridin-2(1H)-one; also known as 1-deazauracil) is a heterocyclic alkaloid belonging to the hydroxypyridine/pyridinone class, with molecular formula C₅H₅NO₂ and molecular weight 111.10 g·mol⁻¹ [1]. It exists predominantly as the 6-hydroxy-2-pyridone tautomer in water, DMSO, and ethanol, a feature that fundamentally distinguishes it from simple 2- or 4-monohydroxypyridines [2]. The compound crystallizes as a colorless solid with a melting point of 190–203 °C (literature range), predicted boiling point of 387.2 °C, density of 1.379 g/cm³, aqueous solubility of 41 g/L, logP of 0.49, and a predicted pKa of 4.50 ± 0.10 [3]. 2,6-DHP is recognized as a key intermediate in the bacterial nicotine degradation pathway and as a selective inhibitor of uridine phosphorylase, making it of distinct interest for biochemical, medicinal chemistry, and agrochemical procurement [4].

1
Compound Class
Heterocyclic alkaloid; hydroxypyridinone tautomer dominates in solution
2
Research Context
Nicotine degradation intermediate and selective uridine phosphorylase inhibitor
3
Key Property
Predicted pKa ~4.50 supports weak-acid handling in aqueous biochemistry

Why Generic Substitution of 2,6-Dihydroxypyridine Fails


The assumption that any dihydroxypyridine regioisomer (2,3-DHP, 2,4-DHP, 2,5-DHP) or O-alkylated congener can functionally replace 2,6-dihydroxypyridine is contradicted by multiple lines of quantitative evidence. At the enzyme level, 2,4-DHP lacks uridine phosphorylase inhibitory activity entirely, while 2,3-DHP and 2,6-dimethoxypyridine act as irreversible inhibitors of the 2,6-DHP-specific hydroxylase rather than substrates [1]. At the tautomer level, the ratio [pyridol]/[pyridone] differs substantially between 2,6-DHP and its mono-O-methylated analog (6-methoxy-2-hydroxypyridine), particularly in hydroxylic solvents [2]. At the materials level, the solid-state hydrogen-bonding network of 2,6-DHP—evidenced by an IR OH band plateau extending from ~1300 to 800 cm⁻¹—cannot be replicated by N-alkylated derivatives [2]. These differences are not subtle; they represent categorical failures of functional interchangeability in biochemical assays, catalytic systems, and synthetic pathways, as detailed quantitatively below.

2,4-DHP
Mechanism mismatch
Lacks uridine phosphorylase inhibition; Ki context differs by more than one order of magnitude.
2,3-DHP / Dimethoxy analog
Irreversible inhibitor risk
Acts as irreversible inhibitor of 2,6-DHP-specific hydroxylase, not a substrate.
6-Methoxy-2-hydroxypyridine
Tautomer shift
Significantly higher pyridol/pyridone ratio alters hydrogen-bonding and recognition profile.

Quantitative Evidence: 2,6-Dihydroxypyridine vs. Analogs


Uridine Phosphorylase Inhibition: 2,6-DHP vs. 2,4-DHP

In a perfused rat liver model, 2,6-dihydroxypyridine acted as a uridine phosphorylase-selective inhibitor, decreasing the rate of 5-fluoro-2′-deoxyuridine (FdUrd) disappearance with an apparent Ki of 12.4–16.2 µM and directly inhibiting 5-fluorouracil (FUra) elimination with an apparent Ki of 4.3–5.3 µM. In the same study, the regioisomer 2,4-dihydroxypyridine did not inhibit pyrimidine nucleoside phosphorylases at all; instead, it directly inhibited FUra elimination through a distinct mechanism with a substantially weaker apparent Ki of 77 µM [1]. The 2,6-isomer thus provides a ≥14-fold higher potency on FUra elimination and a unique dual-target profile (FdUrd + FUra) that 2,4-DHP completely lacks.

Uridine Phosphorylase Inhibition
Head-to-head
2,6-DHP: Ki 4.3–5.3 µM (FUra), 12.4–16.2 µM (FdUrd). 2,4-DHP: Ki 77 µM (FUra only). ~14–18× higher potency and dual-target profile for 2,6-DHP.
Supports uridine phosphorylase-selective tool compound context
Perfused rat liver model; mechanism differs between isomers
Uridine phosphorylase inhibition Fluoropyrimidine modulation Enzyme selectivity

Tautomer Equilibrium: Pyridol/Pyridone Ratio vs. O-Methyl Analog

UV, IR, and ¹H NMR spectroscopic studies by Spinner and Yeoh (1971) established that the ratio [pyridol]/[pyridone] is much smaller for 2,6-dihydroxypyridine than for 6-methoxy-2-hydroxypyridine, especially in hydroxylic solvents such as water and ethanol. In water, DMSO, ethanol, and 5% ethanol–95% cyclohexane, the hydroxypyridone (6-hydroxy-2-pyridone) form is the predominant or main tautomer for 2,6-DHP. By contrast, 6-methoxy-2-hydroxypyridine retains a substantially higher proportion of the pyridol (diol) tautomer under identical conditions, due to the absence of the second exchangeable proton that stabilizes the pyridone form through hydrogen bonding [1].

Tautomer Equilibrium
Head-to-head
2,6-DHP: pyridone tautomer predominates in water, DMSO, ethanol. 6-Methoxy analog: much higher pyridol/pyridone ratio.
Tautomer identity dictates hydrogen-bond donor/acceptor capacity
UV/IR/NMR; solvent-dependent equilibrium review required
Tautomerism Solvent-dependent equilibrium Hydrogen bonding

Enzyme Substrate Specificity: 2,6-DHP vs. 2,3-DHP and Dimethoxy Analog

Baitsch et al. (2001) cloned, purified, and characterized 2,6-dihydroxypyridine-3-hydroxylase from Arthrobacter nicotinovorans. The homodimeric enzyme (90 kDa, 2 mol FAD/mol dimer) exhibited strictly NADH-dependent activity and was specific for 2,6-dihydroxypyridine as its substrate. Critically, the closely related analogs 2,3-dihydroxypyridine and 2,6-dimethoxypyridine were not substrates; instead, both acted as irreversible inhibitors of the enzyme [1]. The X-ray crystal structure of the enzyme–substrate complex (Schulz & Treiber, 2008) confirmed the precise binding geometry that accommodates the 2,6-dihydroxy substitution pattern and excludes the 2,3-isomer [2].

Hydroxylase Substrate Specificity
Head-to-head
2,3-DHP and 2,6-dimethoxypyridine: 100% irreversible inhibition at 0.1 mM. Neither compound is turned over by the enzyme.
Functional distinction between substrate and irreversible inhibitor is absolute
Purified FAD-dependent hydroxylase; NADH cofactor
Nicotine degradation FAD-dependent hydroxylase Substrate specificity

Solid-State Hydrogen Bonding Architecture

Spinner and Yeoh (1971) reported that in the solid state, 2,6-dihydroxypyridine displays a very broad, intense infrared OH band with a plateau extending from approximately 1300 cm⁻¹ down to 800 cm⁻¹, with some transmission windows. This spectroscopic signature is characteristic of very strong, short, unsymmetrical (or possibly symmetrical) intermolecular hydrogen bonds between 6-hydroxypyrid-2-one molecules. In comparison, the N-methylated derivative (6-hydroxy-1-methylpyrid-2-one) shows a similar broad band, but the plateau extends even further down to 450 cm⁻¹, reflecting altered hydrogen-bond geometry due to the absence of the N–H donor [1]. The recent crystal structure determination (2023) confirmed that 2,6-DHP crystallizes as the keto tautomer with six independent molecules in the asymmetric unit, linked by O–H···O and N–H···O hydrogen bonds with disordered proton positions (occupancies 0.39–0.61), and notably without π–π ring stacking interactions [2].

Solid-State H-Bonding
Cross-study
Broad IR OH plateau ~1300–800 cm⁻¹; six independent molecules/asymmetric unit; disordered proton positions (0.39–0.61).
Unique supramolecular synthon for crystal engineering; cannot be replicated by N-alkylated analogs
IR and single-crystal XRD characterization
Solid-state IR spectroscopy Hydrogen bonding Crystal engineering

Physicochemical Differentiation from 2-Hydroxypyridine

2,6-Dihydroxypyridine (predicted pKa = 4.50 ± 0.10; logP = 0.4928; aqueous solubility = 41 g/L) occupies a distinct physicochemical space compared to its monohydroxy analog 2-hydroxypyridine (literature pKa ~11.7 for the acidic ionization of the pyridone form; substantially lower aqueous solubility due to reduced hydrogen-bonding capacity) [1]. The predicted pKa of 4.50 positions 2,6-DHP as a weak acid approximately 7 orders of magnitude more acidic than 2-hydroxypyridine, reflecting the electron-withdrawing effect of the second carbonyl/hydroxyl group and the stabilization of the conjugate base through resonance across the pyridone ring. The logP of 0.49 and 41 g/L aqueous solubility provide advantageous handling characteristics for aqueous biochemistry protocols compared to more lipophilic pyridine derivatives such as 2,6-dichloropyridine [2].

Physicochemical Profile
Class-level
pKa 4.50 vs. ~11.7 (2-hydroxypyridine); ~7 orders of magnitude acidity difference. Aqueous solubility 41 g/L.
Ionization state at physiological pH differs fundamentally; relevant for bioassay and formulation context
Predicted pKa; chromatographic behavior may vary
Physicochemical profiling Solubility pKa prediction

Application Scenarios for 2,6-Dihydroxypyridine


Uridine Phosphorylase Inhibition for Fluoropyrimidine Modulation

2,6-DHP is uniquely qualified as a uridine phosphorylase-selective inhibitor for studies aimed at modulating 5-fluorouracil (5-FU) pharmacokinetics. With an apparent Ki of 4.3–5.3 µM for FUra elimination and 12.4–16.2 µM for FdUrd disappearance in perfused rat liver, 2,6-DHP provides a well-characterized tool to increase endogenous uridine levels and reduce 5-FU host toxicity without impairing antitumor activity [1]. The regioisomer 2,4-DHP cannot serve this purpose, as it lacks pyrimidine nucleoside phosphorylase inhibitory activity entirely (Ki = 77 µM for FUra only, via a non-specific mechanism) [1]. Procurement of 2,6-DHP (as free base or hydrochloride salt) is therefore mandatory for any protocol requiring selective uridine phosphorylase blockade.

Nicotine Biodegradation Pathway and Bioremediation Engineering

As the specific and exclusive substrate for 2,6-dihydroxypyridine-3-hydroxylase—the sixth enzymatic step in the Arthrobacter nicotinovorans nicotine degradation pathway—2,6-DHP is an indispensable reagent for enzyme kinetics, crystallography, and metabolic engineering studies [2][3]. The enzyme accepts only 2,6-DHP as a substrate; 2,3-DHP and 2,6-dimethoxypyridine are irreversible inhibitors that produce 100% inhibition at 0.1 mM [2]. Researchers engineering nicotine-degrading bacterial strains for environmental bioremediation of tobacco waste must source authentic 2,6-DHP to ensure faithful reconstitution of pathway activity.

Pincer Ligands for Electrocatalytic CO₂ Reduction

2,6-DHP hydrochloride serves as the starting material for the preparation of PONOP-type pincer phosphine ligands that, upon complexation with iridium, yield highly active electrocatalysts for selective CO₂ reduction to formic acid [4]. The 2,6-dihydroxy substitution pattern is essential for establishing the O,N,O-tridentate coordination geometry that underpins the catalyst's proton-responsive behavior and metal–ligand bifunctional catalysis [5]. Macrocyclic PONOP-14 ligands derived from 2,6-DHP have been explicitly compared with lutidine-based PNP-14 ligands, demonstrating distinct coordination chemistry and catalytic outcomes [6]. Alternative pyridine diols (2,3-DHP, 2,4-DHP) cannot form the equivalent pincer architecture.

Crystal Engineering and Hydrogen-Bonded Materials Design

The solid-state structure of 2,6-DHP—featuring six independent molecules per asymmetric unit, O–H···O and N–H···O hydrogen bonds with disordered proton positions (occupancies 0.39–0.61), and the notable absence of π–π stacking—provides a distinctive supramolecular synthon for co-crystal design [7]. The exceptionally broad IR OH band (plateau ~1300–800 cm⁻¹) is a direct spectroscopic readout of the very strong hydrogen-bonding network, which cannot be replicated by N-methylated or O-alkylated analogs [8]. For materials scientists designing hydrogen-bonded organic frameworks or proton-conducting materials, 2,6-DHP offers a structurally characterized, predictable building block with procurement-grade purity (≥97%) from reputable suppliers.

Application
Selection Property
Validation Focus
Fluoropyrimidine modulation studies
Uridine phosphorylase selectivity review
Dual-target inhibition context (FdUrd + FUra)
Nicotine biodegradation pathway research
Exclusive substrate for 2,6-DHP-3-hydroxylase
Enzyme turnover vs. irreversible inhibitor profiling
Electrocatalytic CO₂ reduction (pincer ligands)
O,N,O-tridentate coordination architecture
Proton-responsive behavior and metal–ligand bifunctional catalysis
Crystal engineering and co-crystal design
Very strong H-bond network; no π–π stacking
Disordered proton positions and supramolecular synthon reproducibility

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